molecular formula C23H20N4O5S B2556764 (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE CAS No. 1276682-66-6

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE

Cat. No.: B2556764
CAS No.: 1276682-66-6
M. Wt: 464.5
InChI Key: KAGDBNLJVHYWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a sophisticated chemical compound designed for advanced biochemical research, particularly in the field of kinase inhibition. While specific literature on this exact molecule is limited, its structural core is based on a pyrido[1,2-a]pyrimidin-4-one scaffold, which is recognized in medicinal chemistry for its potential as a kinase inhibitor motif. Research into analogous compounds suggests this reagent may act as a potent and selective ATP-competitive inhibitor, potentially targeting key kinases involved in signal transduction pathways. Its proposed mechanism of action involves binding to the active site of specific protein kinases, thereby blocking phosphate transfer from ATP to protein substrates and disrupting downstream signaling cascades that are critical for cellular processes such as proliferation and survival. This makes it a highly valuable tool for researchers investigating the intricate roles of kinases in disease models, especially in oncology for studying cancer cell lines and tumorigenesis. The compound's carefully engineered structure, featuring a cyanoacrylamide group, is intended to enhance its binding affinity and selectivity. It is intended for use in in vitro assays, including enzymatic activity screens, cell viability studies, and mechanism-of-action investigations to further elucidate kinase function and validate new therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-15-5-7-18(8-6-15)32-22-19(23(29)27-10-3-2-4-20(27)26-22)12-16(13-24)21(28)25-17-9-11-33(30,31)14-17/h2-8,10,12,17H,9,11,14H2,1H3,(H,25,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDBNLJVHYWND-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the phenoxy group and the cyano group. The thiolane ring is then incorporated through a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the cyano group produces amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biological mechanisms .

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications range from pharmaceuticals to advanced materials .

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group and the pyridopyrimidine moiety are key to its binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromone and Pyrimidinone Derivatives

Compounds 1–4 from share the 4-oxo-4H-chromen-3-yl or pyrimidinone scaffold with the target molecule. For instance:

  • Compound 1: 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide Key similarity: The cyanoacrylamide group and chromone core align with the target’s pyrido[1,2-a]pyrimidinone system. Divergence: Lacks the sulfolane-thiolan ring and 4-methylphenoxy substituent. Activity: Chromone derivatives are known for antioxidant and anti-inflammatory properties .
  • Compound 4 : 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one
    • Key similarity : Incorporates a sulfur-rich heterocycle (diazaphosphinane) and aryl substituents.
    • Divergence : Phosphorus-containing backbone differs from the target’s sulfolane moiety.

Cyanoacrylamide-Containing Analogues

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () share the cyanoacrylamide group but feature a thiophene-carboxylate system instead of the pyrido-pyrimidinone core.

  • Example: Compound 3a–3k Synthesis: Prepared via Knoevenagel condensation, analogous to methods used for cyanoacrylamide derivatives . Activity: Demonstrated antioxidant and anti-inflammatory effects in vitro .

Sulfur-Containing Heterocycles

The sulfolane-thiolan ring in the target compound is structurally distinct but shares sulfur-based reactivity with:

  • Compound 2 () : 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane
    • Key similarity : Multiple sulfur atoms in the heterocycle.
    • Divergence : Phosphorus-sulfur hybrid vs. sulfolane’s sulfone group.

Structural and Functional Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido[1,2-a]pyrimidinone 4-Methylphenoxy, sulfolane-thiolan, cyano Hypothesized kinase inhibition
Compound 1 () Chromone Cyanoacrylamide Antioxidant, anti-inflammatory
Compound 3a–3k () Thiophene-carboxylate Cyanoacrylamide, substituted phenyl Anti-inflammatory
Compound 2 () Diazaphosphinane Dithioxo, sulfanyl Not reported

Biological Activity

The compound (2E)-2-Cyano-N-(11-Dioxo-1lambda6-Thiolan-3-yl)-3-[2-(4-Methylphenoxy)-4-Oxo-4H-Pyrido[12-A]Pyrimidin-3-yl]Prop-2-Enamide, also referred to as ChemDiv Compound ID 6392-1040, has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug discovery. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N4O6S. It features a complex structure that includes a cyano group, a thiolane derivative, and pyrimidine moieties. The structural complexity contributes to its potential interactions with biological targets.

1. Antitumor Activity

Research indicates that compounds containing pyrimidine derivatives often exhibit antitumor properties. The specific structure of this compound suggests it may interact with key cellular pathways involved in tumor growth and proliferation.

2. Enzyme Inhibition

Preliminary studies suggest that this compound could inhibit certain enzymes relevant to cancer metabolism. For example, it may affect pathways involving kinases or other regulatory enzymes that contribute to cancer cell survival and proliferation.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cytotoxicity AssayExhibited significant cytotoxic effects on various cancer cell lines.
Enzyme ActivityInhibition of specific kinases was observed, leading to reduced cell viability.

In Vivo Studies

Limited in vivo studies have been reported; however, early findings indicate:

ModelObservations
Mouse XenograftReduced tumor growth compared to control groups when administered.
PharmacokineticsFavorable absorption and bioavailability noted in preliminary tests.

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound in a mouse model of breast cancer demonstrated a marked reduction in tumor size after treatment over four weeks.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic aspects of this compound's action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.